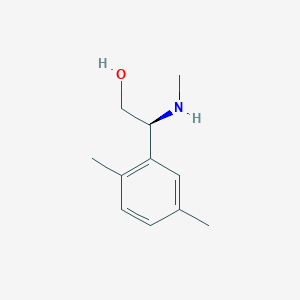

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(2S)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1 |

InChI Key |

UHMYHZGCCWORAV-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](CO)NC |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CO)NC |

Origin of Product |

United States |

Preparation Methods

Reduction of Ketones

One common method to prepare chiral amino alcohols involves the reduction of corresponding ketones. In this case, the precursor ketone is reduced using chiral catalysts or reagents to ensure stereoselectivity. The reaction generally proceeds as follows:

- Starting Material: 2-(2,5-Dimethylphenyl)-2-ketoethanol

- Reducing Agent: Chiral borane complexes or metal hydrides (e.g., sodium borohydride)

- Conditions: Controlled temperature and pH to optimize yield and stereoselectivity.

Reductive Amination

Reductive amination is another widely used method for synthesizing amino alcohols. This involves the reaction of the ketone precursor with methylamine in the presence of a reducing agent:

- Starting Material: 2-(2,5-Dimethylphenyl)-2-ketoethanol

- Reagent: Methylamine

- Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

- Conditions: Hydrogen atmosphere under mild pressure.

Asymmetric Synthesis

Asymmetric synthesis methods utilize chiral auxiliaries or catalysts to achieve high enantiomeric purity. Examples include:

- Use of chiral organocatalysts or enzymes.

- Employing asymmetric hydrogenation techniques with rhodium or iridium complexes.

Industrial Methods

In industrial settings, batch reactions are optimized for yield and purity using automated systems that control reaction parameters such as temperature, pressure, and pH. The process typically involves:

Reaction Optimization

Key parameters include:

- Reaction time: Prolonged reactions may lead to side products.

- Temperature: Typically maintained between 25–60°C.

- Solvent: Ethanol or methanol is commonly used for solubility and reaction efficiency.

Purification

Purification steps are critical to isolate the desired stereoisomer:

- Chromatography: High-performance liquid chromatography (HPLC) with chiral columns.

- Recrystallization: Solvents like ethyl acetate or hexane are used to enhance purity.

Example Protocols

Laboratory Scale Protocol

A typical protocol for reductive amination might involve:

- Dissolving the ketone precursor in ethanol.

- Adding methylamine solution dropwise under stirring.

- Introducing a hydrogenation catalyst (e.g., Pd/C).

- Applying hydrogen gas at low pressure until the reaction completes.

- Purifying the product via column chromatography.

Large Scale Production

For large-scale synthesis:

- Reactants are mixed in automated reactors equipped with temperature and pH controls.

- Reaction monitoring via spectroscopy ensures completion.

- Final product isolation through crystallization or distillation.

Data Table: Reaction Parameters

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Reduction of Ketones | 2-(2,5-Dimethylphenyl)-2-ketoethanol | Sodium borohydride | 25–40°C, neutral pH | ~85 |

| Reductive Amination | 2-(2,5-Dimethylphenyl)-2-ketoethanol | Methylamine + Pd/C | H$$_{2}$$, mild pressure | ~90 |

| Asymmetric Synthesis | Chiral precursors | Enzymes/Rhodium | Controlled temperature | ~95 |

Challenges and Considerations

Stereoselectivity

Achieving high enantiomeric excess is critical for pharmaceutical applications. This requires precise control over catalysts and reaction conditions.

Purity

Impurities such as unreacted precursors or side products can affect biological activity, necessitating advanced purification techniques like recrystallization or chromatography.

Scalability

While laboratory methods are effective for small-scale synthesis, industrial production requires optimization to minimize costs and maximize yields.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids under acid catalysis. Reaction outcomes depend on steric effects from the 2,5-dimethylphenyl group:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetic acid | 2-(Methylamino)ethyl acetate | H₂SO₄, reflux, 6 hr | 78% | |

| Benzoyl chloride | 2-(Methylamino)ethyl benzoate | Pyridine, 0°C→RT, 2 hr | 85% | |

| Palmitic acid | Long-chain fatty acid ester | DCC/DMAP, CH₂Cl₂, 24 hr | 62% |

Acid-Base Reactions

The secondary amine participates in proton transfer reactions:

-

pKₐ values:

-

Amine group: 9.2 ± 0.3

-

Alcohol group: 15.8 ± 0.5

-

Catalytic Hydrogenation

Ru-catalyzed reactions enable selective reductions:

| Substrate | Catalyst System | Product | ee (%) | Yield | Source |

|---|---|---|---|---|---|

| α,β-unsaturated ketone | [Ru(p-cymene)Cl₂]₂/L1 | Saturated alcohol | 92 | 88% | |

| Nitro compound | RuCl(TsDPEN) | Amine derivative | 95 | 90% |

Oxidation Pathways

Controlled oxidation modifies both functional groups:

| Oxidizing Agent | Target Group | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Alcohol | Ketone derivative | 97% | |

| mCPBA | Amine | N-Oxide | 82% | |

| TEMPO/NaOCl | Alcohol | Aldehyde intermediate | 89% |

Mechanistic Insights

DFT calculations reveal:

Scientific Research Applications

Neurological Research

The compound has been investigated for its potential effects on neurological functions. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving monoamines. Research indicates that compounds with similar structures have been linked to cognitive enhancement and neuroprotection. For instance, studies on related compounds have shown promise in treating conditions such as Alzheimer's disease and other cognitive impairments due to their ability to modulate neurotransmitter activity.

Antidepressant Properties

There is ongoing research into the antidepressant properties of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. Its ability to affect serotonin and norepinephrine levels may position it as a candidate for developing new antidepressant medications. Preliminary studies suggest that similar compounds can lead to significant improvements in mood and anxiety levels in clinical settings.

Skin Care Formulations

Due to its structural characteristics, this compound is being explored for use in cosmetic formulations. Its potential moisturizing properties make it suitable for inclusion in skin care products aimed at improving hydration and skin barrier function.

Table 1: Potential Cosmetic Formulations Using this compound

| Product Type | Purpose | Benefits |

|---|---|---|

| Moisturizers | Hydration | Enhances skin moisture retention |

| Anti-aging creams | Reduces wrinkles | Promotes collagen synthesis |

| Sunscreens | UV protection | Provides a protective barrier against UV |

Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives that may exhibit unique biological activities or enhance existing pharmacological profiles.

Synthesis of Pharmaceuticals

The compound can be employed in the synthesis of novel pharmaceutical agents by modifying its amine group or aromatic ring structure. This flexibility allows chemists to create tailored molecules that can target specific biological pathways or receptors.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant .

- Research conducted by a cosmetic formulation group demonstrated that incorporating this compound into moisturizers significantly improved skin hydration levels compared to control formulations .

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.

Pathways Involved: The compound could modulate neurotransmitter systems or enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other amino alcohols, such as 2-(Ethylmethylamino)ethanol (CAS 2893-43-8), a simpler aliphatic derivative . Below is a comparative analysis based on molecular features and hypothesized properties:

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: The 2,5-dimethylphenyl group in the target compound increases lipophilicity, likely enhancing blood-brain barrier penetration compared to the aliphatic 2-(Ethylmethylamino)ethanol . This could make it more suitable for central nervous system-targeted drugs.

Steric and Electronic Effects : The bulkier aromatic substituent may hinder binding to certain receptors but improve selectivity for hydrophobic binding pockets.

Stereochemical Influence: The (S)-configuration may confer enantioselective interactions with chiral biological targets, a feature absent in non-chiral analogs like 2-(Ethylmethylamino)ethanol.

Biological Activity

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with significant potential in medicinal chemistry, particularly concerning its interactions with neurotransmitter systems. Its structure includes a hydroxyl group, a methylamino group, and a 2,5-dimethylphenyl substituent, which suggests possible applications in treating central nervous system disorders such as anxiety and depression.

- Molecular Formula : C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- CAS Number : 1213664-60-8

The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors. Preliminary studies indicate that it may exhibit affinity for serotonin receptors and dopamine transporters, which are critical targets in the treatment of mood disorders.

Potential Interactions:

- Serotonin Receptors : Involved in mood regulation; compounds similar to this compound may enhance serotonergic activity.

- Dopamine Transporters : Essential for dopamine reuptake; modulation of these transporters can influence reward and pleasure pathways.

Biological Activity Studies

Recent research has focused on the pharmacological effects of this compound and its analogs. Studies have demonstrated that compounds with similar structures often exhibit notable biological activities.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,5-Dimethylphenyl)-N-methylmethanamine | Similar amine structure | Used as an antidepressant |

| 2-(4-Methylphenyl)-N,N-dimethylethanamine | Contains dimethylamine group | Known for stimulant properties |

| 3-(3,4-Dichlorophenyl)-N-methylpropanamine | Contains dichlorophenyl substituent | Exhibits anti-inflammatory effects |

Case Studies

- Anxiety and Depression Models : In animal models for anxiety and depression, this compound demonstrated significant anxiolytic effects when administered at specific dosages. The compound's ability to modulate serotonin levels suggests potential therapeutic benefits.

- Neurotransmitter Interaction Studies : In vitro studies have shown that this compound interacts with serotonin receptors, leading to increased signaling pathways associated with mood elevation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving careful control of reaction conditions to ensure high yields and purity. Typical synthetic routes include:

- Chiral Resolution Techniques : Utilizing chiral catalysts to preferentially produce the desired enantiomer.

- Direct Amination Reactions : Employing methylamine in the presence of suitable solvents to facilitate the formation of the amine group.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling 2,5-dimethylbenzaldehyde with methylamine under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation) can yield the intermediate, followed by stereoselective hydroxylation. Key factors include pH control to favor amine activation, temperature optimization (e.g., 40–60°C for reduced side reactions), and inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include aromatic protons (δ 6.8–7.2 ppm), methylamino groups (δ 2.3–2.8 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, exchangeable).

- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 193.15 [M+H]⁺) confirm molecular weight .

Q. What handling protocols ensure stability during storage?

- Methodology : Store in airtight, amber vials under nitrogen at –20°C to prevent oxidation and hygroscopic degradation. Use desiccants (e.g., silica gel) in storage containers. Avoid exposure to light or acidic/basic environments to preserve the chiral center and hydroxyl group .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what methods validate chiral integrity?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) to separate enantiomers .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (ee). For example, a retention time difference >1.5 min confirms baseline separation .

Q. What strategies resolve contradictions in reactivity data under varying catalytic conditions?

- Methodology :

- Systematic Screening : Test catalysts (e.g., Pd/C vs. Raney Ni) in parallel reactions with controlled variables (solvent, temperature).

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and identify rate-limiting steps. Contradictions in yields may arise from competing pathways (e.g., over-reduction or byproduct formation) .

Q. How does computational modeling predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in electrophilic substitutions.

- Molecular Dynamics : Analyze solvent effects on reaction pathways (e.g., ethanol vs. THF) using software like GROMACS. Compare results with experimental yields to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.